Iodoazidopotentidine

Description

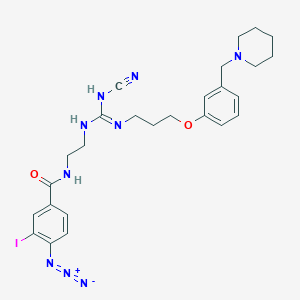

Structure

2D Structure

3D Structure

Properties

CAS No. |

126632-02-8 |

|---|---|

Molecular Formula |

C26H32IN9O2 |

Molecular Weight |

629.5 g/mol |

IUPAC Name |

4-azido-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |

InChI |

InChI=1S/C26H32IN9O2/c27-23-17-21(8-9-24(23)34-35-29)25(37)30-11-12-32-26(33-19-28)31-10-5-15-38-22-7-4-6-20(16-22)18-36-13-2-1-3-14-36/h4,6-9,16-17H,1-3,5,10-15,18H2,(H,30,37)(H2,31,32,33) |

InChI Key |

ZDEJFUULRAFTAI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |

Other CAS No. |

126632-02-8 |

Synonyms |

I-AZPT iodoazidopotentidine N-(2-(4-azido-3-iodobenzamido)ethyl)-N'-cyano-N''-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |

Origin of Product |

United States |

Synthesis and Chemical Development

Synthetic Pathways to Iodoazidopotentidine and Analogues

Derivation from Potentidine Class Structures

This compound (I-AZPT) and its analogue, iodoaminopotentidine (B145567) (I-APT), belong to a novel class of histamine (B1213489) H2 receptor antagonists characterized by an N-cyano-N'-[omega-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine partial structure. The parent compound, potentidine, is chemically defined as N-(2-benzamidoethyl)-N'-cyano-N''-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}guanidine.

The synthesis of Iodoaminopotentidine (I-APT) involves a key step where 4-aminobenzoic acid is reacted with 1,1'-carbonyldiimidazole. The resulting intermediate is then coupled with the amine N-(2-aminoethyl)-N'-cyano-N''-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}guanidine. This process establishes a benzamide (B126) linkage to the central guanidine (B92328) core. This compound (I-AZPT) is subsequently derived as a photolabile analogue of iodoaminopotentidine. The iodinated benzamides, including these compounds, are recognized as some of the most potent H2 antagonists identified to date.

Isotopic Labeling Strategies: Focus on Iodine-125 (B85253)

This compound is frequently utilized in its [125I]-labeled form, designated as [125I]this compound or [125I]-AZPT. Similarly, [125I]iodoaminopotentidine ([125I]-APT) serves as a radiolabeled precursor and a high-affinity reversible probe for H2 receptors. The radioisotope, iodine-125 (125I), is typically sourced from sodium [125I] (Na125I).

Iodine-125 is a gamma emitter with a half-life of 59.4 days, emitting X-rays at 27 keV and low-energy gamma radiation at 35.5 keV. Due to these properties, 125I is widely employed in research and preclinical studies to investigate the pharmacokinetics, metabolism, and biodistribution of labeled molecules and biomolecules. While specific details for the iodination of this compound are not extensively detailed in general searches, common strategies for incorporating iodine-125 into aromatic systems include electrophilic radioiododestannylation. For compounds containing phenolic or tyrosyl groups, oxidizing agents like 1,3,4,6-tetrachloro-3α,6α-diphenyl-glycoluril can activate iodine for incorporation.

Design Principles for High-Affinity H2 Receptor Ligands

Importance of Substituted Aromatic Rings and Linkers

The design of high-affinity H2 receptor ligands, such as this compound, often incorporates an additional substituted aromatic ring. This aromatic ring is connected to the third nitrogen of the guanidine core via a carbon chain spacer and a "polar group," which can be an amine, carboxamide, ester, or sulfonamide link. The presence of this additional aromatic ring is crucial for achieving high receptor affinity.

The H2 antagonistic activity is notably influenced by the length of the N'-alkyl chain (chain A) and the N''-spacer (chain B). Research indicates that compounds featuring a C3 chain A and a C2 chain B exhibit the highest potency, particularly within the carboxamide series of these compounds. A diverse range of substituents can be accommodated on the aromatic ring, including iodine, amino, and azido (B1232118) groups, which are directly incorporated into this compound. Linkers, which connect different ring structures in bioactive molecules, play a critical role in defining their properties and can include aromatic heterocycles like pyridine, pyrimidine, and pyrazine.

Carboxamide and Guanidine Core Modifications

The carboxamide moiety is a favored structural element in this class of H2 receptor antagonists due to its contribution to high potency. The replacement of the carboxamide group with an ester group is generally well-tolerated, maintaining significant activity. However, modifications to the guanidine core have a more pronounced impact on ligand affinity. Specifically, substituting the cyanoguanidine group with a urea (B33335) group leads to a substantial decrease in activity, often by nearly 100-fold. This highlights the critical role of the cyanoguanidine structure for optimal H2 receptor binding. Guanidinium groups are fundamental to ligand-receptor binding, and the precise distances between these groups can be a key determinant of a ligand's activity.

Compound Names and PubChem CIDs

Molecular Interactions and Receptor Pharmacology

Histamine (B1213489) H2 Receptor Affinity and Selectivity

Iodoazidopotentidine exhibits high affinity and selectivity for the histamine H2 receptor, making it a crucial probe in receptor pharmacology. nih.govnih.gov

Radioligand binding studies have demonstrated that this compound (specifically its [125I]-labeled form, [125I]this compound or [125I]-AZPT) binds with high affinity to H2 receptors in mammalian tissues. In guinea pig cerebral membranes, [125I]this compound showed a pKi of 8.58. nih.gov Its analogue, [125I]iodoaminopotentidine ([125I]-APT), also exhibits high affinity with a Kd of 0.3 nM in guinea pig brain membranes, binding reversibly and selectively to a homogeneous population of sites identified as H2 receptors. nih.govresearchgate.net This binding is inhibited by histamine and modulated by guanyl nucleotides, consistent with the H2 receptor's association with a guanine (B1146940) nucleotide-binding regulatory protein. nih.gov

Table 1: Radioligand Binding Affinities of this compound and Iodoaminopotentidine (B145567)

| Compound | Tissue/Membrane | Binding Parameter | Value | Citation |

| [125I]this compound | Guinea pig cerebral membranes | pKi | 8.58 | nih.gov |

| [125I]Iodoaminopotentidine | Guinea pig brain membranes | Kd | 0.3 nM | nih.govresearchgate.net |

Studies comparing the binding affinities of this compound and its analogues with their functional activities reveal interesting differences. In guinea pig cerebral membranes, this compound (pKi = 8.58) and iodoaminopotentidine (pKi = 9.15) showed considerably higher H2 receptor affinity in binding studies compared to their potency in functional experiments, such as those conducted in the isolated guinea pig atrium. nih.gov This disparity is thought to reflect easier access to H2 receptors in membrane preparations compared to intact tissues. nih.gov

This compound is characterized as a potent and selective histamine H2 receptor antagonist. nih.gov Its precursor, iodoaminopotentidine, is recognized as one of the most potent H2-receptor antagonists known. nih.gov These compounds, part of a new class of N-cyano-N'-[omega-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine derivatives, proved to be highly potent and selective H2 receptor antagonists in functional studies using isolated guinea pig atrium and ileum, and rat aorta and tail artery. nih.gov The H2 antagonistic activity is influenced by the length of the N'-alkyl chain (chain A) and the N"-spacer (chain B), with C3 chain A and C2 chain B compounds showing the highest potency. nih.gov Some H2 antagonists, including those related to this compound, function as inverse agonists due to the constitutive activity of these receptors. nih.govconicet.gov.ar

This compound and related compounds demonstrate high selectivity for the histamine H2 receptor. In functional studies, they showed highly potent and selective histamine H2 receptor antagonism with minimal activity at other receptors, including H1 antihistaminic, antimuscarinic, antiadrenergic (alpha 1, beta 1), and 5-HT2 blocking activities. nih.gov While H2 receptor antagonists are primarily known for their effects on gastric acid secretion, they exhibit little to no effect on histamine H1 receptors. nih.gov The H4 receptor, for instance, shows low affinity for most H1 and H2 receptor antagonists. nih.gov

Antagonistic Profile at Histamine H2 Receptors

Molecular Basis of Receptor Interaction

The molecular interaction of this compound with the H2 receptor is particularly significant due to its design as a photoaffinity label. nih.govresearchgate.netresearchgate.net

This compound ([125I]-AZPT) is a photolabile analogue designed for photoaffinity labeling of the histamine H2 receptor. nih.govnih.gov Upon UV irradiation, [125I]-AZPT is covalently incorporated into several peptides associated with the H2 receptor. nih.govresearchgate.netpnas.org Specifically, the labeling of two peptides with molecular weights of 59 kDa and 32 kDa was prevented by H2 antagonists, suggesting that these peptides correspond to H2-receptor binding components or their proteolysis products. nih.govresearchgate.netpnas.org This covalent incorporation allows for the physicochemical characterization of the ligand-binding peptides of the H2 receptor, providing valuable insights into its structural biology. pnas.orgbenthamopen.com These probes are useful for sensitive radioassays, localization, purification, and molecular studies of the H2 receptor. nih.gov

Table 2: Molecular Characteristics of H2 Receptor Peptides Labeled by [125I]this compound

| Peptide Molecular Weight (kDa) | Prevention by H2 Antagonists | Implication | Citation |

| 59 | Yes | H2-receptor binding peptide or proteolysis product | nih.govresearchgate.netpnas.org |

| 32 | Yes | H2-receptor binding peptide or proteolysis product | nih.govresearchgate.netpnas.org |

Advanced Methodological Applications in Receptor Research

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for precisely measuring the affinity of ligand binding to target receptors, renowned for their robustness and sensitivity. researchgate.net Iodoazidopotentidine, specifically its [125I]-labeled form, has proven to be a highly effective radioligand in these assays, particularly for the histamine (B1213489) H2 receptor. ctdbase.orgnih.gov

These assays enable the determination of key pharmacological parameters. In competitive radioligand binding assays, researchers can ascertain the relative affinities (K_i values) of test compounds for a receptor site. researchgate.net Saturation experiments, involving increasing concentrations of the radioligand, allow for the measurement of the receptor's equilibrium dissociation constant (K_d) and the maximal number of binding sites (B_max). researchgate.net Furthermore, kinetic radioligand binding assays provide information on the rates of association and dissociation of the radiolabeled ligand from the receptor, from which a kinetic K_d can be derived. researchgate.net

Studies utilizing [125I]this compound have demonstrated its high affinity for the H2 receptor. For instance, radioligand binding studies conducted in guinea pig cerebral membranes revealed a pK_i value of 8.58 for [125I]this compound, indicating its potent binding to the H2 receptor. nih.gov

Table 1: Key Binding Parameters of [125I]this compound for H2 Receptor

| Parameter | Value | Receptor | Tissue/Membrane | Source |

| pK_i | 8.58 | H2 | Guinea pig cerebral membranes | nih.gov |

Quantitative Receptor Mapping in Tissues

Quantitative autoradiography, a sensitive technique, is effectively employed to detect low levels of radiolabeled ligands and to determine the anatomical distribution of receptors within tissue sections while preserving their morphological integrity. The low non-specific binding characteristic of probes like [125I]iodoaminopotentidine (from which this compound is derived) facilitates the generation of high-contrast autoradiographic images in brain sections, enabling the precise mapping of H2 receptor distribution.

Research has shown a highly heterogeneous and laminated distribution pattern of H2 receptors in various brain regions, including the cerebral and hippocampal cortices, suggesting their significant association with neuronal elements. This detailed mapping provides critical insights into the physiological roles of these receptors in different neural circuits. Quantitative analysis of receptor density through such methods highlights the regionally specific balance between different receptor types, revealing functionally relevant parcellation within the brain.

Development of Sensitive Radioassays for H2 Receptor

The development of sensitive radioassays for the H2 receptor has been significantly advanced by probes such as [125I]this compound (125I-AZPT) and its precursor, [125I]iodoaminopotentidine (125I-APT). ctdbase.org These radiolabeled compounds serve as invaluable tools for detecting H2 receptors even in tissues or cell lines where their abundance is low, which was previously challenging. The high specific radioactivity and affinity of these probes contribute to the enhanced sensitivity of these radioassays, making it possible to conduct detailed pharmacological characterization and localization studies of the H2 receptor.

Photoaffinity Labeling Techniques

This compound is specifically designed as a photoaffinity probe, making it an indispensable tool in photoaffinity labeling techniques. ctdbase.org This methodology involves the use of photoreactive ligands that, upon exposure to ultraviolet (UV) irradiation, form covalent bonds with their target proteins. This irreversible labeling allows for the stable tagging of receptor components, which is crucial for subsequent analysis.

Studies have demonstrated that upon UV irradiation, [125I]this compound (125I-AZPT) becomes covalently incorporated into several peptides within guinea pig brain membranes. ctdbase.org Notably, the labeling of two specific peptides, with molecular weights of 59 kDa and 32 kDa, was found to be preventable by the presence of H2 antagonists. ctdbase.org This observation strongly suggests that these peptides represent components of the H2 receptor binding site or are products of its proteolysis.

Table 2: Peptides Covalently Labeled by [125I]this compound

| Peptide Size (kDa) | Receptor Association | Prevention by H2 Antagonists | Source |

| 59 | H2-receptor binding peptide or proteolysis product | Yes | ctdbase.org |

| 32 | H2-receptor binding peptide or proteolysis product | Yes | ctdbase.org |

Applications in Receptor Purification and Isolation

The covalent labeling capability of photoaffinity probes like this compound makes them highly valuable for the purification and isolation of receptors. By irreversibly tagging the receptor or its binding components, these probes facilitate the separation of the labeled protein from other cellular constituents. ctdbase.org This is particularly important for membrane-bound receptors, which are often present in low abundance and challenging to isolate in their native, functional form.

The process of receptor purification typically involves solubilization of membrane proteins using detergents, followed by various chromatographic techniques such as affinity, ion exchange, or size exclusion chromatography. The covalent attachment of a radiolabeled photoaffinity probe allows researchers to track the receptor during these purification steps, ensuring that the target protein is successfully enriched and isolated for further study.

Elucidation of Ligand Binding Sites and Receptor Architecture

The ability of this compound to covalently label specific peptides within the H2 receptor provides direct evidence for the identification of ligand binding sites and contributes significantly to the elucidation of receptor architecture. The fact that H2 antagonists can prevent the labeling of the 59 kDa and 32 kDa peptides by [125I]this compound indicates that these peptides are directly involved in the ligand binding process. ctdbase.org

Understanding the precise location and nature of ligand binding sites is fundamental for comprehending receptor function and for the rational design of new therapeutic agents. Photoaffinity labeling, using compounds like this compound, offers a powerful biochemical approach to pinpoint these critical regions, complementing structural biology techniques in providing a comprehensive picture of receptor-ligand interactions.

Use in Heterologous Expression Systems

Heterologous expression systems are widely utilized in receptor research to produce recombinant proteins, including receptors, in various host cells such as Escherichia coli, yeast, insect, and mammalian cells. These systems offer significant advantages, including the ability to obtain high yields of proteins that are otherwise scarce in their native environments, and to study their structure and function under controlled conditions.

While this compound itself is a probe rather than a protein expressed in these systems, its utility extends to the study of receptors produced via heterologous expression. Once a target receptor, such as the histamine H2 receptor, is successfully expressed in a heterologous system, this compound can be employed in radioligand binding assays and photoaffinity labeling experiments to characterize the expressed receptor's binding properties, affinity, and to identify its ligand-binding domains. This allows researchers to investigate specific receptor subtypes or mutated forms without the complexities of isolating them from native tissues, thereby facilitating detailed pharmacological and structural studies.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on H2 Receptor Antagonistic Activity

The H2 receptor antagonistic activity of potentidine derivatives, including Iodoazidopotentidine, is highly dependent on the precise arrangement and nature of their constituent groups. High receptor affinity in these compounds is achieved through the presence of a substituted aromatic ring, which is connected to the guanidine (B92328) moiety via a carbon chain spacer and a linking group such as an amine, carboxamide, ester, or sulfonamide ctdbase.org.

The length of the alkyl chains, specifically the N'-alkyl chain (chain A) and the N"-spacer (chain B), plays a critical role in determining the H2 antagonistic activity of potentidine derivatives. Research indicates that compounds with a C3 chain A and a C2 chain B exhibit the highest potency within the carboxamide series of these substances ctdbase.org. This suggests an optimal spatial arrangement for interaction with the H2 receptor binding site. Further studies on fluorescent histamine (B1213489) H2 receptor antagonists related to potentidine have explored N"-omega-aminoalkyl substituents with chain lengths ranging from 2 to 8 methylene (B1212753) groups nih.gov. Similarly, in hybrid H1/H2 receptor antagonists, the highest H2 antagonist potency is observed in compounds where the polymethylene spacer is two or more methylene groups in length.

Table 1: Impact of Alkyl Chain Length on H2 Receptor Antagonistic Activity (General Potentidine Derivatives)

| Chain Type | Optimal Length (Methylene Units) | Observed Impact on H2 Antagonistic Activity | Source |

| N'-alkyl (Chain A) | C3 | Most potent (in carboxamide series) | ctdbase.org |

| N"-spacer (Chain B) | C2 | Most potent (in carboxamide series) | ctdbase.org |

| N"-ω-aminoalkyl | 2-8 | Potent activity observed | nih.gov |

| Polymethylene Spacer | ≥ 2 | Highest H2 antagonist potency |

The cyanoguanidine moiety is a well-established "urea equivalent" or bioisostere in the design of H2 receptor antagonists, notably exemplified by cimetidine,,. This group plays a significant role in reducing the basicity of the guanidine structure, which is crucial for maintaining potent H2 receptor antagonistic activity at physiological pH,. While guanidine itself is a strong organic base and would be largely protonated at physiological pH, the introduction of strongly electronegative substituents, such as the cyano group in cyanoguanidine, reduces its basicity, thereby yielding potent H2 receptor antagonists,. This bioisosteric replacement strategy, where cyanoguanidine functionally mimics urea (B33335) or thiourea, is a common principle in H2 antagonist design and is likely critical to the activity of this compound, assuming it incorporates such a moiety as part of its core H2 antagonist pharmacophore.

Influence of Aromatic Ring Substituents (Iodine, Amino, Azido)

Comparative SAR Analysis with Related Histamine Receptor Ligands

This compound demonstrates high affinity for the histamine H2 receptor, with a reported pKi value of 8.58 in guinea pig cerebral membranes ctdbase.org. This places it among potent H2 receptor antagonists. For comparison, other well-known H2 receptor antagonists include:

Cimetidine: A prototypical H2 antagonist, developed in the 1960s and marketed in 1976, known for inhibiting stomach acid production,. It contains an imidazole (B134444) ring, a flexible chain, and a cyanoguanidine group,. Its development involved quantitative structure-activity relationships (QSAR).

Ranitidine: Introduced after cimetidine, it was initially thought to have a better adverse effect profile and fewer drug interactions,. It also functions as a competitive and reversible inhibitor of histamine at H2 receptors,,.

Famotidine: Another potent H2 receptor antagonist that decreases stomach acid production,.

The general pharmacophore for H2 receptor antagonists typically involves a basic center (often an imidazole or a similar heterocyclic ring system), a flexible chain, and a polar group (like cyanoguanidine, nitroethenediamine, or urea),,. This compound, as a potentidine derivative, aligns with this general model. The "additional (substituted) aromatic ring" in potentidine derivatives, which includes the iodine and azido (B1232118) substituents in this compound, contributes significantly to its high receptor affinity ctdbase.org. This feature, along with the optimized alkyl chain lengths and the nature of the polar cyanoguanidine/urea equivalent, contributes to its specific interactions with the H2 receptor, distinguishing its SAR from earlier generations of H2 antagonists like cimetidine, which primarily rely on an imidazole ring and a cyanoguanidine moiety,. While hydrophobic regions are important for selective H1 receptor antagonists, polar features are generally preferable for the selectivity of H2 receptor antagonists.

Table 2: Comparative H2 Receptor Affinity of Selected Antagonists

| Compound | pKi (Guinea Pig Cerebral Membranes) | PubChem CID |

| This compound | 8.58 ctdbase.org | Not available |

| Cimetidine | - | 2756 |

| Ranitidine | - | 5039 |

| Famotidine | - | 3325 |

Future Directions and Broader Implications in Ligand Design

Development of Novel Radioligands and Fluorescent Probes

Iodoazidopotentidine has been identified as a useful probe for both reversible and irreversible labeling of the histamine (B1213489) H2 receptor. ctdbase.org This utility stems from its ability to incorporate a photoactivatable azide (B81097) group and a radioiodine atom, allowing for both covalent labeling upon photoactivation and detection via radioactivity. The development of novel fluorescent histamine H2-receptor ligands, often derived from similar scaffolds like aminopotentidine, represents a significant future direction. ctdbase.org These fluorescent probes serve as crucial molecular tools for advanced studies employing techniques such as fluorescence anisotropy and BRET (Bioluminescence Resonance Energy Transfer)-based binding assays. ctdbase.org

Such fluorescent ligands enable researchers to conduct binding studies, including saturation and competition binding, as well as kinetic experiments, using advanced imaging techniques like confocal microscopy, flow cytometry, and high-content imaging. ctdbase.org For instance, fluorescent probes derived from carbamoylguanidine-type H2R agonists are being synthesized to study dynamic processes like histamine H2 receptor internalization. ctdbase.org The ability to localize H2 receptors in cells and determine the binding affinities of unlabeled compounds using these fluorescent tools highlights their potential for gaining deeper insights into the molecular aspects of histamine receptors and their ligands. ctdbase.org

Advanced Receptor Characterization and Molecular Modeling

The insights gained from compounds like this compound are instrumental in advancing receptor characterization, particularly when combined with sophisticated molecular modeling techniques. Molecular modeling plays a crucial role in understanding ligand-receptor interactions, especially for G-protein Coupled Receptors (GPCRs), which are significant drug targets.

Computational approaches, including docking and molecular dynamics (MD) simulations, are increasingly employed to assess the intricate nature of ligand-receptor interactions. These methods can identify subtle conformational shifts in receptors induced by ligand binding and elucidate key contact points between ligands and receptor residues. For example, molecular modeling has been refined using rhodopsin templates to generate hypotheses for binding site locations that are consistent with mutagenesis results and ligand specificities. A "cross docking" procedure has been introduced to simulate the reorganization of the native receptor induced by the ligand, leading to energetically refined 3D structures of ligand-receptor complexes.

The application of multiscale molecular modeling in GPCR studies provides valuable insights into ligand-binding interactions and GPCR dynamics, offering a more accurate description of binding site conformations and the chemical properties of bound ligands. This integration of experimental data from probes like this compound with computational simulations is vital for a comprehensive understanding of receptor function and for the rational design of new therapeutic agents.

Contributions to General G-Protein Coupled Receptor (GPCR) Research

This compound's role as a histamine H2 receptor ligand directly contributes to the broader field of G-protein Coupled Receptor (GPCR) research. GPCRs constitute the largest family of integral membrane proteins, mediating cellular responses to a wide array of extracellular signals, and are targets for over 30% of approved drugs. Understanding the effects of ligands on GPCR properties is a primary focus in rational drug and ligand design.

The study of specific GPCR ligands, such as this compound, contributes to fundamental advancements in understanding GPCR structural dynamics and the flexibility of their binding pockets. This knowledge is crucial as GPCRs can adopt distinct conformations at different states, influencing their physiological functions. Computational simulations, complementing experimental studies, are essential for scrutinizing GPCR dynamics and aiding in the discovery and design of ligands with desired pharmacological profiles.

Furthermore, research into ligand-receptor interactions, exemplified by probes like this compound, helps in exploring complex GPCR phenomena such as biased signaling. Biased signaling, where ligands selectively activate certain signaling pathways over others, is a ubiquitous behavior of ligands and receptors and holds significant potential for designing drugs with improved therapeutic windows and reduced side effects. The ability to detect and quantify biased signaling in vitro provides a framework for optimizing this activity in structure-activity relationship studies in medicinal chemistry.

Strategic Approaches in Medicinal Chemistry for Receptor Ligands

The insights derived from the study of compounds like this compound inform and enhance strategic approaches in medicinal chemistry for developing novel receptor ligands. Ligand-based drug design, a cornerstone of modern drug discovery, leverages the knowledge of known ligands to infer characteristics of target binding sites and guide the design of new compounds with improved properties. This includes methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling, which correlate structural and physicochemical properties of ligands with their biological activities.

Another strategic approach is conformational restriction, which involves introducing specific structural constraints into a lead candidate to reduce the number of possible conformations, thereby favoring the adoption of a bioactive conformation and enhancing molecular recognition by the target receptor. This strategy is valuable for increasing potency and selectivity.

Emerging trends in ligand-based drug design also include the integration of artificial intelligence (AI) and machine learning (ML) algorithms to improve the accuracy and efficiency of the design process. These advanced computational tools, combined with experimental data from highly specific probes like this compound, can accelerate the identification and optimization of novel drug candidates.

The continuous characterization of ligand-receptor interactions, facilitated by compounds like this compound, provides critical data for these medicinal chemistry strategies. By understanding how specific chemical moieties interact with receptor binding sites, researchers can rationally design new chemical entities with improved affinity, selectivity, and desired functional outcomes, ultimately contributing to the development of more effective therapeutics.

Q & A

Q. What experimental protocols are recommended for determining the binding affinity of [¹²⁵I]iodoazidopotentidine to histamine H₂ receptors in neural tissues?

Methodological Answer:

- Use guinea pig brain membranes for binding assays under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

- Perform saturation experiments with increasing concentrations of [¹²⁵I]this compound (0.01–10 nM) to calculate the dissociation constant (Kd) via Scatchard analysis .

- Include competitive inhibition studies with H₂ antagonists (e.g., cimetidine, ranitidine) to confirm receptor specificity.

Q. What characterization methods are essential to confirm the purity and identity of newly synthesized this compound analogs?

Methodological Answer:

- Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural validation.

- Verify purity (>95%) via reverse-phase HPLC with UV detection at 254 nm.

- Cross-reference spectral data with established H₂ receptor antagonist libraries to confirm functional group integrity .

Advanced Research Questions

Q. How can researchers address discrepancies between H₂ receptor localization patterns observed via autoradiography and adenylate cyclase activity assays?

Methodological Answer:

- Reconcile conflicting data by performing colocalization studies using immunohistochemistry for adenylate cyclase isoforms.

- Consider receptor heterogeneity; use subtype-selective antagonists to isolate contributions from distinct H₂ receptor populations .

- Quantify cAMP levels in specific brain regions (e.g., striatum, hippocampus) to correlate receptor density with functional activity .

Q. What strategies optimize the covalent incorporation of [¹²⁵I]this compound into H₂ receptor peptides during photoaffinity labeling?

Methodological Answer:

- Irradiate membrane-bound receptors with UV light (365 nm) for 10–15 minutes to activate the azido group.

- Resolve labeled peptides via SDS/PAGE under reducing conditions (β-mercaptoethanol) and detect using phosphorimaging.

- Validate specificity by pre-incubating samples with excess unlabeled H₂ antagonists to block covalent binding .

Q. How should experimental designs account for potential proteolytic degradation of H₂ receptor fragments in autoradiographic studies?

Methodological Answer:

- Include protease inhibitors (e.g., PMSF, leupeptin) in homogenization buffers to minimize enzymatic degradation.

- Perform Western blotting with anti-H₂ receptor antibodies to confirm peptide integrity post-labeling.

- Compare autoradiographic signals in fresh vs. frozen tissue sections to assess degradation artifacts .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve inconsistencies in the reported molecular weights of H₂ receptor subunits labeled by [¹²⁵I]this compound?

Methodological Answer:

- Re-analyze SDS/PAGE gels using calibrated molecular weight markers and silver staining for enhanced sensitivity.

- Consider post-translational modifications (e.g., glycosylation) by treating samples with PNGase F before electrophoresis.

- Cross-validate results with proteomic sequencing of excised gel bands to identify peptide fragments .

Q. What statistical approaches are appropriate for analyzing autoradiographic data with heterogeneous receptor distributions?

Methodological Answer:

- Use region-of-interest (ROI) densitometry with software like ImageJ to quantify binding density in laminar brain structures (e.g., cerebral cortex layers).

- Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normally distributed data.

- Normalize binding values to adjacent regions with low receptor density to control for background noise .

Methodological Best Practices

Q. What controls are critical when assessing nonspecific binding in [¹²⁵I]this compound autoradiography?

Methodological Answer:

- Include parallel sections incubated with 100-fold excess unlabeled iodoaminopotentidine (I-APT) to define nonspecific binding.

- Use negative control tissues (e.g., cerebellum, low H₂ receptor density) to validate assay specificity.

- Replicate experiments across ≥3 biological replicates to ensure reproducibility .

Q. How can researchers minimize radioligand depletion during saturation binding assays with [¹²⁵I]this compound?

Methodological Answer:

- Optimize tissue protein concentration (e.g., 50–100 µg/assay) to maintain ligand-receptor stoichiometry.

- Calculate free ligand concentration using the equation: [Free] = [Total] – [Bound].

- Validate assay linearity via time-course studies to confirm equilibrium conditions .

Ethical & Reporting Standards

Q. How should researchers report conflicting data on H₂ receptor-G protein coupling in peer-reviewed manuscripts?

Methodological Answer:

- Clearly delineate methodological variables (e.g., GTP concentration, incubation time) in the Materials and Methods section.

- Discuss potential explanations (e.g., tissue-specific G protein isoforms) in the Discussion, citing prior evidence of receptor heterogeneity .

- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent data presentation, including raw datasets in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.